molecular formula C10H14O B12895386 (2R)-2-(cyclohexen-1-yl)-2,3-dihydrofuran

(2R)-2-(cyclohexen-1-yl)-2,3-dihydrofuran

Cat. No.: B12895386
M. Wt: 150.22 g/mol
InChI Key: LWFZZBAVCMSKLB-SNVBAGLBSA-N
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Description

(2R)-2-(cyclohexen-1-yl)-2,3-dihydrofuran is an organic compound that features a dihydrofuran ring fused with a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(cyclohexen-1-yl)-2,3-dihydrofuran typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cyclohexene and a suitable dihydrofuran precursor in the presence of a catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(cyclohexen-1-yl)-2,3-dihydrofuran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated analogs.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction may produce more saturated compounds. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

(2R)-2-(cyclohexen-1-yl)-2,3-dihydrofuran has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (2R)-2-(cyclohexen-1-yl)-2,3-dihydrofuran exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes or receptors, altering cellular processes, and modulating biochemical pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-(cyclohexen-1-yl)-2,3-dihydropyran
  • (2R)-2-(cyclohexen-1-yl)-2,3-dihydrothiophene

Uniqueness

(2R)-2-(cyclohexen-1-yl)-2,3-dihydrofuran is unique due to its specific structural features, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

(2R)-2-(cyclohexen-1-yl)-2,3-dihydrofuran

InChI

InChI=1S/C10H14O/c1-2-5-9(6-3-1)10-7-4-8-11-10/h4-5,8,10H,1-3,6-7H2/t10-/m1/s1

InChI Key

LWFZZBAVCMSKLB-SNVBAGLBSA-N

Isomeric SMILES

C1CCC(=CC1)[C@H]2CC=CO2

Canonical SMILES

C1CCC(=CC1)C2CC=CO2

Origin of Product

United States

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